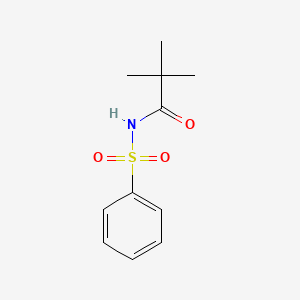
N-(phenylsulfonyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(phenylsulfonyl)pivalamide: is an organic compound characterized by the presence of a phenylsulfonyl group attached to a pivalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method involves the reaction of pivalic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Amidation Reaction: Another approach is the amidation of pivalic acid with phenylsulfonamide using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent.
Industrial Production Methods: Industrial production methods for N-(phenylsulfonyl)pivalamide are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(phenylsulfonyl)pivalamide can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfinamide or sulfenamide under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfinamide or sulfenamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(phenylsulfonyl)pivalamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a precursor for the synthesis of various sulfonamide derivatives .
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anti-hepatitis B virus (HBV) agents. Derivatives of this compound have demonstrated significant antiviral activity in vitro .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and materials science .
Mechanism of Action
The mechanism of action of N-(phenylsulfonyl)pivalamide and its derivatives involves the inhibition of specific enzymes or molecular targets. For example, in the case of its antiviral activity, the compound may inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle . The exact molecular pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
- N-(phenylsulfonyl)acetamide
- N-(phenylsulfonyl)benzamide
- N-(phenylsulfonyl)propionamide
Comparison: N-(phenylsulfonyl)pivalamide is unique due to the presence of the pivalamide moiety, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and overall chemical behavior, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H15NO3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H15NO3S/c1-11(2,3)10(13)12-16(14,15)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) |
InChI Key |
KOETZDWONBWKDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


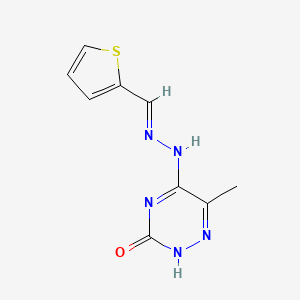

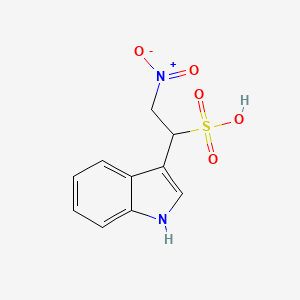
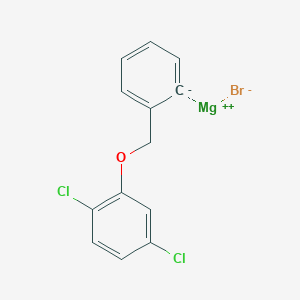
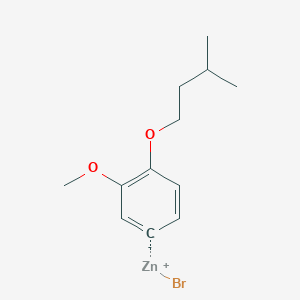
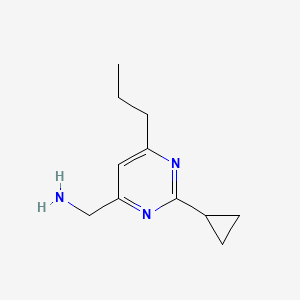
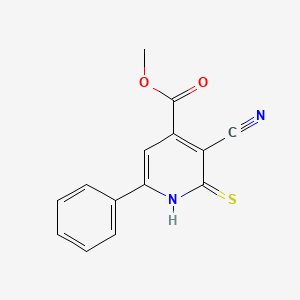

![2-[4-(difluoromethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B14879139.png)
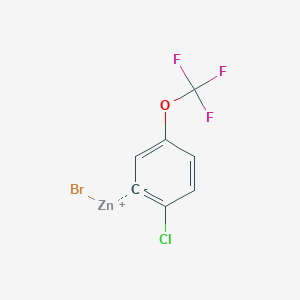
![2,3-dimethoxy-6-{(E)-[(2E)-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}benzoic acid](/img/structure/B14879148.png)
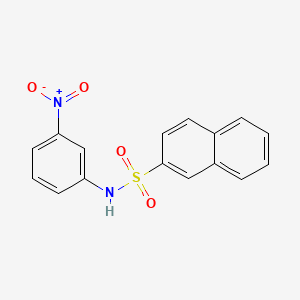
![2-Hydroxy-6,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14879162.png)
![6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol](/img/structure/B14879167.png)
